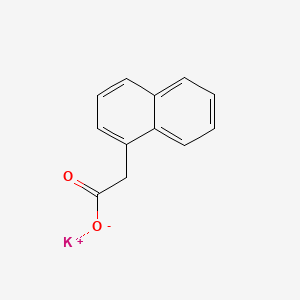
Potassium 1-naphthaleneacetate
Vue d'ensemble
Description
Le 1-naphthalèneacétate de potassium est un composé synthétique largement utilisé dans diverses applications scientifiques et industrielles. Il s’agit d’un sel de potassium de l’acide 1-naphthalèneacétique, connu pour son rôle de régulateur de croissance des plantes. Le composé est caractérisé par son aspect de poudre blanche à presque blanche ou cristalline et est soluble dans l’eau .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 1-naphthalèneacétate de potassium implique généralement la réaction de l’acide 1-naphthalèneacétique avec l’hydroxyde de potassium. Le processus peut être résumé comme suit :
- Dissoudre l’acide 1-naphthalèneacétique dans un solvant approprié comme l’éthanol.
- Ajouter une quantité équimolaire d’hydroxyde de potassium à la solution.
- Agiter le mélange à température ambiante jusqu’à ce que la réaction soit terminée.
- Évaporer le solvant pour obtenir le produit solide.
Méthodes de production industrielle : La production industrielle du 1-naphthalèneacétate de potassium suit des principes similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le processus implique :
- Mélange à grande échelle de l’acide 1-naphthalèneacétique et de l’hydroxyde de potassium dans des réacteurs industriels.
- Agitation continue et surveillance des paramètres de réaction.
- Filtration et séchage du produit final pour atteindre la pureté souhaitée .
Analyse Des Réactions Chimiques
Types de réactions : Le 1-naphthalèneacétate de potassium subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former de l’acide naphtalène-1,2-dicarboxylique.
Réduction : Les réactions de réduction peuvent le convertir en acide 1-naphthalèneacétique.
Substitution : Il peut participer à des réactions de substitution où l’ion potassium est remplacé par d’autres cations.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les réactions avec d’autres sels métalliques peuvent conduire à la formation de différents sels de naphtalèneacétate.
Principaux produits :
Oxydation : Acide naphtalène-1,2-dicarboxylique.
Réduction : Acide 1-naphthalèneacétique.
Substitution : Divers sels métalliques de naphtalèneacétate
Applications De Recherche Scientifique
Le 1-naphthalèneacétate de potassium est largement utilisé en recherche scientifique en raison de ses propriétés polyvalentes :
Chimie : Il sert de réactif dans la synthèse organique et la catalyse.
Biologie : Le composé est utilisé comme régulateur de croissance des plantes, favorisant la formation et la croissance des racines dans diverses espèces végétales.
Médecine : La recherche explore son potentiel dans les systèmes d’administration de médicaments et comme précurseur de composés pharmaceutiques.
Industrie : Il est utilisé dans la production d’agrochimiques et comme additif dans divers procédés industriels
Mécanisme D'action
Le mécanisme d’action du 1-naphthalèneacétate de potassium implique son rôle d’auxine synthétique, une classe d’hormones végétales. Il se lie à des récepteurs spécifiques dans les cellules végétales, déclenchant une cascade d’événements moléculaires qui favorisent l’élongation, la division et la différenciation cellulaires. Le composé influence diverses voies, notamment la régulation de l’expression des gènes et la modulation du transport des ions .
Composés similaires :
Acide 1-naphthalèneacétique : Le composé parent, utilisé de manière similaire comme régulateur de croissance des plantes.
Acide indole-3-acétique : Une autre auxine synthétique avec des applications similaires mais des propriétés structurales différentes.
Acide 2,4-dichlorophénoxyacétique : Un herbicide largement utilisé ayant une activité de type auxine.
Unicité : Le 1-naphthalèneacétate de potassium est unique en raison de sa grande solubilité dans l’eau et de sa stabilité, ce qui le rend plus approprié pour certaines applications par rapport à ses analogues. Sa forme de sel de potassium améliore son efficacité comme régulateur de croissance des plantes .
Comparaison Avec Des Composés Similaires
1-Naphthaleneacetic Acid: The parent compound, used similarly as a plant growth regulator.
Indole-3-acetic Acid: Another synthetic auxin with similar applications but different structural properties.
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with auxin-like activity.
Uniqueness: Potassium 1-Naphthaleneacetate is unique due to its high solubility in water and stability, making it more suitable for certain applications compared to its analogs. Its potassium salt form enhances its effectiveness as a plant growth regulator .
Propriétés
Numéro CAS |
15165-79-4 |
|---|---|
Formule moléculaire |
C12H10KO2 |
Poids moléculaire |
225.30 g/mol |
Nom IUPAC |
potassium;2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C12H10O2.K/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H,13,14); |
Clé InChI |
ADHKNBCKUUVGIL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[K+] |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[K+] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CC(=O)O.[K] |
Apparence |
Solid powder |
Key on ui other cas no. |
15165-79-4 |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
86-87-3 (Parent) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1-naphthaleneacetic acid 1-naphthaleneacetic acid, ammonium salt 1-naphthaleneacetic acid, potassium salt 1-naphthaleneacetic acid, sodium salt 1-naphthylacetic acid 2-(1-naphthyl)acetic acid 2-(alpha-naphthyl)ethanoic acid 2-(naphthalen-1-yl)acetic acid alpha-naphthaleneacetic acid Galle-Donau potassium 1-naphthaleneacetate sodium 1-naphthaleneacetate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



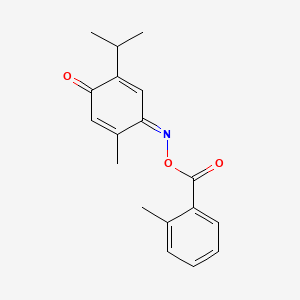


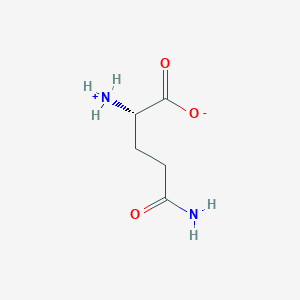


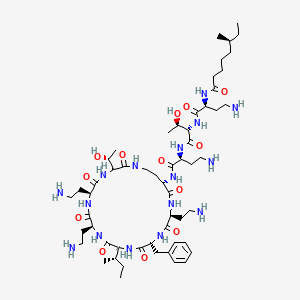
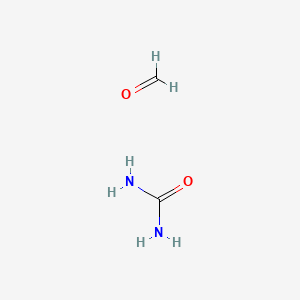
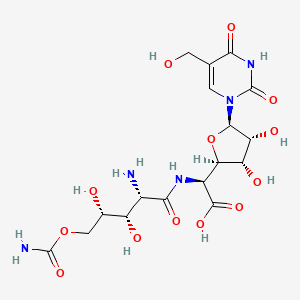


![butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678996.png)
![ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678997.png)
